2-Fluoro-5-methylisonicotinoyl chloride

Description

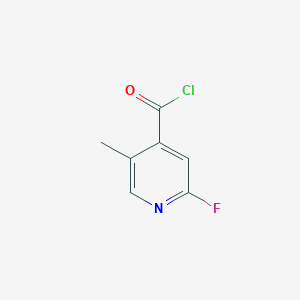

2-Fluoro-5-methylisonicotinoyl chloride is a halogenated derivative of isonicotinoyl chloride, featuring a fluorine atom at the 2-position and a methyl group at the 5-position of the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals due to its reactivity as an acylating agent. The fluorine substituent enhances electron-withdrawing effects, while the methyl group introduces steric and electronic modifications, influencing its reactivity and stability in comparison to other derivatives.

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

2-fluoro-5-methylpyridine-4-carbonyl chloride |

InChI |

InChI=1S/C7H5ClFNO/c1-4-3-10-6(9)2-5(4)7(8)11/h2-3H,1H3 |

InChI Key |

RJTVSXIGDKBFDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1C(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methylisonicotinoyl chloride typically involves the fluorination of 5-methylisonicotinoyl chloride. One common method is the direct fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Another approach involves the use of nucleophilic substitution reactions where a suitable fluorine source, such as potassium fluoride (KF), is used to replace a leaving group (e.g., chlorine) on the 5-methylisonicotinoyl chloride precursor. This reaction is often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions is optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:

-

Nucleophilic Substitution: : The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or thiols. These reactions are typically carried out in the presence of a base like triethylamine or pyridine.

-

Oxidation: : The methyl group on the pyridine ring can be oxidized to form the corresponding carboxylic acid or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

-

Reduction: : The compound can be reduced to form the corresponding amine or alcohol. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, thiols; conditions include polar aprotic solvents (DMF, DMSO) and bases (triethylamine, pyridine).

Oxidation: Reagents like potassium permanganate, chromium trioxide; conditions include acidic or basic aqueous solutions.

Reduction: Reagents like lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents (ether, tetrahydrofuran).

Major Products

Nucleophilic Substitution: Corresponding amides, esters, or thioesters.

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Scientific Research Applications

2-Fluoro-5-methylisonicotinoyl chloride has several applications in scientific research:

-

Chemistry: : Used as a building block in the synthesis of more complex fluorinated organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals.

-

Biology: : Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

-

Medicine: : Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

-

Industry: : Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atom.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methylisonicotinoyl chloride is largely dependent on its ability to interact with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to enzymes or receptors. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on substituent effects and functional group reactivity:

2-Fluoro-5-Nitrophenylisocyanide (C₇H₃FN₂O₂)

- Structural Differences: Unlike 2-fluoro-5-methylisonicotinoyl chloride, this compound features a nitro group (-NO₂) at the 5-position and an isocyanide (-NC) functional group instead of an acyl chloride (-COCl) .

- Electronic Effects: The nitro group is a strong electron-withdrawing substituent, significantly reducing electron density at the aromatic ring.

- Reactivity: The isocyanide group in 2-fluoro-5-nitrophenylisocyanide participates in metal-catalyzed coupling reactions (e.g., Ugi reactions), whereas the acyl chloride group in this compound is more reactive toward nucleophiles (e.g., amines, alcohols) for acylation reactions.

Unsubstituted Isonicotinoyl Chloride

- Substituent Impact: The absence of fluorine and methyl groups in unsubstituted isonicotinoyl chloride results in higher electron density at the pyridine ring, making it less reactive toward electrophilic aromatic substitution compared to the fluorinated derivative.

- Stability: The fluorine atom in this compound may enhance hydrolytic stability relative to non-fluorinated analogs due to reduced susceptibility to nucleophilic attack.

Key Research Findings

Substituent-Directed Reactivity : Fluorine at the 2-position increases the electrophilicity of the carbonyl carbon in acyl chlorides, accelerating reactions with nucleophiles. Methyl groups at the 5-position may sterically hinder certain reactions, depending on the spatial requirements of the reacting species .

Comparative Stability : Nitro-substituted analogs (e.g., 2-fluoro-5-nitrophenylisocyanide) exhibit lower thermal stability than methyl-substituted derivatives due to the destabilizing effects of the nitro group .

Limitations of Available Evidence

The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related compounds. Further experimental studies (e.g., kinetic analyses, spectroscopic comparisons) are required to validate these inferences.

Biological Activity

2-Fluoro-5-methylisonicotinoyl chloride is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of various central nervous system (CNS) disorders. This article delves into the biological activity of this compound, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as isonicotinoyl derivatives. Its structure can be represented as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 188.58 g/mol

This compound features a fluorine atom and a chlorine atom, which may influence its biological activity by enhancing lipophilicity and modulating receptor interactions.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and inflammatory pathways. Research indicates that it acts as an inhibitor of the p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and various CNS disorders.

Pharmacological Effects

The compound has shown promise in several areas:

- Antipsychotic Activity : Studies suggest that this compound may reverse hyperlocomotion induced by NMDA receptor antagonists, indicating potential antipsychotic properties. This effect was observed in behavioral pharmacodynamic models, where it demonstrated marked activity similar to known antipsychotic drugs .

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory properties, making it a candidate for treating conditions such as arthritis and chronic pain .

- CNS Disorders : It has potential applications in treating a range of CNS disorders, including schizophrenia, bipolar disorder, major depression, anxiety disorders, Alzheimer’s disease, and autism .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antipsychotic | Reversal of NMDA-induced hyperlocomotion | |

| Anti-inflammatory | Reduction in inflammation markers | |

| CNS Disorders | Efficacy in models for schizophrenia |

Behavioral Studies

In a series of experiments using the Smart Cube® automated system, researchers analyzed the behaviors of mice treated with this compound. The results indicated significant similarities to atypical antipsychotics, suggesting its potential utility in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.